molecular formula C15H12 B8196382 1,3,5-Tri(prop-1-yn-1-yl)benzene

1,3,5-Tri(prop-1-yn-1-yl)benzene

Cat. No.: B8196382
M. Wt: 192.25 g/mol
InChI Key: JPESOWAMJACNJV-UHFFFAOYSA-N
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Description

1,3,5-Tri(prop-1-yn-1-yl)benzene is a symmetric aromatic compound featuring a benzene core substituted with three propynyl (–C≡C–CH₃) groups at the 1, 3, and 5 positions. This structure confers rigidity and planar geometry due to the linear sp-hybridized carbon-carbon triple bonds, which extend conjugation across the aromatic system.

Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL and visualization tools like ORTEP-3 being critical for analyzing bond lengths and angles. For instance, the propynyl substituents likely exhibit C≡C bond lengths of ~1.20 Å and C–C(sp³) bonds of ~1.46 Å, consistent with analogous alkynyl-substituted aromatics.

Properties

IUPAC Name

1,3,5-tris(prop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESOWAMJACNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CC(=C1)C#CC)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri(prop-1-yn-1-yl)benzene can be synthesized through a series of chemical reactions involving the substitution of hydrogen atoms on the benzene ring with propynyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tri(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tri(prop-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The propynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Benzene-1,3,5-tri(dithiocarboxylate)

This compound () replaces propynyl groups with dithiocarboxylate (–S₂C–O⁻) substituents. Key differences include:

  • Electronic Effects : Dithiocarboxylates are strong electron-withdrawing groups (EWGs) due to their ionic nature, while propynyl groups are moderately electron-withdrawing via inductive effects.
  • Coordination Chemistry : Dithiocarboxylates act as multidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) through sulfur and oxygen atoms . In contrast, propynyl groups may engage in weaker π-coordination or serve as sites for further functionalization (e.g., click chemistry).

1,3,5-Tris(ethynyl)benzene

This analog lacks the terminal methyl groups in propynyl substituents. The absence of –CH₃ reduces steric hindrance, enhancing π-stacking interactions in crystal packing. However, the methyl groups in 1,3,5-Tri(prop-1-yn-1-yl)benzene improve solubility in non-polar solvents.

Physicochemical Properties

Property This compound Benzene-1,3,5-tri(dithiocarboxylate) 1,3,5-Tris(ethynyl)benzene
Solubility Moderate in toluene High in polar solvents (DMF, water) Low in non-polar solvents
Thermal Stability Decomposes >250°C Stable up to 300°C Decomposes >200°C
Coordination Sites Limited (π-systems) Multiple (S, O donors) π-systems only

Research Findings and Methodological Insights

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining crystal structures of tri-substituted benzenes, ensuring precise determination of bond parameters .
  • Synthetic Challenges : Propynyl-substituted derivatives require stringent anhydrous conditions to prevent alkyne hydrolysis, whereas dithiocarboxylates necessitate controlled pH during synthesis .

Biological Activity

1,3,5-Tri(prop-1-yn-1-yl)benzene (CAS No. 1100393-59-6) is a polyynyl-substituted aromatic compound that has garnered attention for its potential biological activities. The molecular structure consists of a benzene ring with three prop-1-yn-1-yl groups, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug development, and relevant research findings.

  • Molecular Formula : C15H12
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound features a linear arrangement of triple-bonded carbon atoms in the propynyl groups, which can influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study on related alkynyl compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Compound NameMIC (mg/mL)Active Against
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus, E. coli
2,4,6-tripyrrolidinochlorobenzene0.025E. coli

Cytotoxicity and Safety Profile

The safety profile of this compound is essential for its application in pharmaceuticals. Risk and safety statements indicate potential hazards such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of alkynyl compounds similar to this compound. The results highlighted that structural variations significantly affect biological activity:

  • Compound Synthesis : The synthesis involved coupling triiodobenzene with phenylacetylene to produce derivatives that were tested for their antibacterial properties.
  • Results : The derivatives showed varied degrees of antibacterial activity, indicating that the presence of multiple alkynyl groups enhances interaction with microbial membranes.

Structural Activity Relationship (SAR)

The SAR studies suggest that the length and branching of alkynyl chains play a crucial role in determining the biological activity of these compounds:

  • Longer Chains : Generally associated with increased hydrophobicity and membrane penetration.
  • Branching Effects : May influence the spatial orientation and interaction with target sites in microbial cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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